Bienvenue dans la boutique en ligne BenchChem!

1,7-Diazaspiro[4.4]nonan-6-one

Spirocyclic Scaffolds Physicochemical Properties Drug Design

1,7-Diazaspiro[4.4]nonan-6-one is a rigid spirocyclic [4.4] scaffold validated in voltage-gated sodium channel (VGSC) modulator development. Its three-dimensional architecture enables selective target engagement and reduced lipophilicity versus planar heterocycles. The 7-methyl derivative (GSK3) demonstrated in vivo efficacy comparable to lamotrigine in preventing PCP-induced cognitive deficits. Use this high-purity building block for asymmetric synthesis of single enantiomers (>99% ee) to explore SAR and optimize CNS drug candidates. Essential for hit-to-lead campaigns targeting epilepsy, pain, and schizophrenia.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 1203797-31-2
Cat. No. B3220945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diazaspiro[4.4]nonan-6-one
CAS1203797-31-2
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2(CCNC2=O)NC1
InChIInChI=1S/C7H12N2O/c10-6-7(3-5-8-6)2-1-4-9-7/h9H,1-5H2,(H,8,10)
InChIKeyKSQRQLBTULNMJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Diazaspiro[4.4]nonan-6-one (CAS 1203797-31-2): A Spirocyclic Building Block for CNS-Focused Medicinal Chemistry


1,7-Diazaspiro[4.4]nonan-6-one is a spirocyclic heterocyclic compound featuring a rigid [4.4] ring system with two nitrogen atoms and a ketone group [1]. Its unique three-dimensional architecture offers distinct advantages over planar heterocycles in drug discovery programs, particularly those targeting neurological disorders and ion channels [2]. Derivatives of this core have been validated as voltage-gated sodium channel blockers and are under investigation for conditions including epilepsy and cognitive dysfunction [3].

Why 1,7-Diazaspiro[4.4]nonan-6-one's Spirocyclic Architecture Prevents Generic Substitution


Generic substitution of 1,7-diazaspiro[4.4]nonan-6-one with simpler, non-spirocyclic heterocycles (e.g., pyrrolidinones or piperidones) is not viable for CNS drug discovery programs. The spirocyclic framework imparts a rigid three-dimensional geometry that significantly impacts target engagement, selectivity, and pharmacokinetic properties. Spirocycles have been shown to reduce lipophilicity and offer enhanced opportunities for chemical space exploration compared to analogous planar cyclic molecules [1]. Importantly, the [4.4] spirocyclic core present in 1,7-diazaspiro[4.4]nonan-6-one has been specifically validated in sodium channel blocker development, where derivatives like GSK3 demonstrated functional activity in rodent models that would be unattainable with simple, non-spirocyclic replacements [2].

Quantitative Differentiation of 1,7-Diazaspiro[4.4]nonan-6-one: Comparative Evidence Against Alternative Scaffolds


Superior Three-Dimensionality and Reduced Lipophilicity Versus Planar Heterocycles

Spirocyclic compounds, including the 1,7-diazaspiro[4.4]nonan-6-one scaffold, possess two intrinsic properties that distinguish them from analogous non-spirocyclic cyclic molecules: (1) a reduced lipophilicity, and (2) a significantly expanded capacity for covering chemical space and positioning exit vectors due to their pronounced three-dimensional character [1]. These features are critical for optimizing potency, selectivity, and pharmacokinetic profiles in CNS drug discovery programs [2].

Spirocyclic Scaffolds Physicochemical Properties Drug Design

Validated Sodium Channel Blocker Activity of 1,7-Diazaspiro[4.4]nonan-6-one Derivative (GSK3) Versus Lamotrigine

A derivative of 1,7-diazaspiro[4.4]nonan-6-one, GSK3 (7-methyl-1,7-diazaspiro[4.4]nonan-6-one), was evaluated head-to-head against the established anticonvulsant lamotrigine in a rat model of cognitive dysfunction induced by phencyclidine (PCP). Both GSK3 and lamotrigine prevented the deficit in reversal learning produced by PCP, confirming functional activity [1]. However, higher doses of GSK3 were required for activity in the reversal-learning model compared to its anticonvulsant effective dose, suggesting a narrower therapeutic window for this indication [1].

Sodium Channel Blockers Anticonvulsant Schizophrenia

Enantioselective Synthesis of 1,7-Diazaspiro[4.4]nonan-6-one with >99% Enantiomeric Excess (ee)

The (5S)-1,7-diazaspiro[4.4]nonan-6-one scaffold can be synthesized with exceptional stereocontrol. Using an enantiopure ferrocenyl pyrrolidine catalytic ligand, the key (3+2) cycloaddition yields the desired spirocyclic Michael adduct with >99% enantiomeric excess (ee) under optimized conditions (imine with p-methoxyphenyl group, -60°C, 1.0 mol% catalyst) [1]. This level of stereocontrol is critical for producing homochiral spiro compounds with defined three-dimensional architectures.

Asymmetric Synthesis Spirocyclic Compounds Medicinal Chemistry

Commercial Availability and Purity of 1,7-Diazaspiro[4.4]nonan-6-one

1,7-Diazaspiro[4.4]nonan-6-one (CAS 1203797-31-2) is commercially available from multiple vendors with a purity specification of ≥98% . This high purity ensures minimal interference from impurities in subsequent synthetic steps or biological assays, which is critical for reproducible research outcomes.

Chemical Procurement Building Blocks Quality Control

High-Impact Application Scenarios for 1,7-Diazaspiro[4.4]nonan-6-one in Drug Discovery and Chemical Biology


Scaffold for CNS Drug Discovery: Sodium Channel Modulators

Use 1,7-diazaspiro[4.4]nonan-6-one as a core scaffold for synthesizing novel voltage-gated sodium channel (VGSC) modulators. Its spirocyclic architecture is validated in vivo: a 7-methyl derivative (GSK3) demonstrated efficacy comparable to lamotrigine in preventing PCP-induced cognitive deficits [1]. The scaffold's three-dimensionality facilitates selective interactions with VGSC subtypes, potentially improving therapeutic windows for epilepsy, pain, or schizophrenia indications [2].

Enantiopure Building Block for Stereochemical SAR Studies

Leverage established asymmetric synthesis protocols to access single enantiomers of 1,7-diazaspiro[4.4]nonan-6-one with >99% ee [3]. This is essential for medicinal chemistry programs where stereochemistry dictates target engagement and off-target profiles. Use these homochiral building blocks to systematically explore structure-activity relationships and optimize drug candidates.

Spirocyclic Core for Expanding Chemical Space in Hit-to-Lead Optimization

Incorporate 1,7-diazaspiro[4.4]nonan-6-one into hit-to-lead campaigns to capitalize on the enhanced three-dimensionality and reduced lipophilicity of spirocyclic scaffolds [4]. This approach is particularly valuable when optimizing compounds for CNS targets, where planar structures often suffer from poor pharmacokinetics or off-target binding. The [4.4] spiro system provides a rigid framework that can be differentially functionalized at two nitrogen positions and the ketone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,7-Diazaspiro[4.4]nonan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.